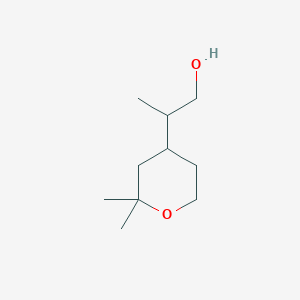
2-(2,2-Dimethyloxan-4-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dimethyloxan-4-yl)propan-1-ol, also known as tetramethylene glycol or TMG, is an organic compound with the molecular formula C7H16O2. It is a colorless, odorless, and viscous liquid that is soluble in water and many organic solvents. TMG has been widely used in scientific research due to its unique properties and versatile applications.
Wirkmechanismus
TMG has been shown to act as a hydrogen bond acceptor and a hydrogen bond donor. It can form hydrogen bonds with water molecules and other polar solvents, which can stabilize proteins and other biomolecules. TMG can also form hydrogen bonds with functional groups in organic compounds, which can enhance their solubility and reactivity.
Biochemical and Physiological Effects
TMG has been shown to have various biochemical and physiological effects, including the modulation of protein function, the enhancement of enzyme activity, and the improvement of cell membrane stability. TMG has been shown to increase the solubility and stability of proteins, which can improve their function and activity. TMG has also been shown to enhance the activity of various enzymes, such as alcohol dehydrogenase, lactate dehydrogenase, and cytochrome P450. Moreover, TMG has been shown to improve the stability of cell membranes, which can protect cells from damage and improve their function.
Vorteile Und Einschränkungen Für Laborexperimente
TMG has several advantages for lab experiments, including its high solubility in water and many organic solvents, its ability to stabilize proteins and enzymes, and its low toxicity. However, TMG also has some limitations, including its high viscosity, which can interfere with some experiments, and its tendency to form complexes with metal ions, which can affect the activity of some enzymes.
Zukünftige Richtungen
There are several future directions for the use of TMG in scientific research. One potential application is the use of TMG as a stabilizer for vaccines and other biologics. TMG has been shown to enhance the stability and immunogenicity of some vaccines, and further research in this area could lead to the development of more effective and stable vaccines. Another potential application is the use of TMG as a reagent in the synthesis of new organic compounds, such as pharmaceuticals and agrochemicals. TMG has been shown to be a versatile reagent for various organic reactions, and further research in this area could lead to the discovery of new compounds with useful properties. Additionally, TMG could be used as a solvent and stabilizer for the production of biofuels and other renewable energy sources. TMG has been shown to be effective in the production of biodiesel and other biofuels, and further research in this area could lead to the development of more sustainable and environmentally-friendly energy sources.
Synthesemethoden
TMG can be synthesized through a variety of methods, including the reaction of tetrahydrofuran with formaldehyde in the presence of a catalyst, the reaction of 1,3-propanediol with formaldehyde, and the reaction of tetrahydrofuran with acrolein. The most commonly used method is the reaction of tetrahydrofuran with formaldehyde in the presence of a strong acid catalyst, which yields TMG as the main product.
Wissenschaftliche Forschungsanwendungen
TMG has been extensively used in scientific research as a solvent, a reagent, and a stabilizer. It has been used as a solvent for various organic compounds, including steroids, alkaloids, and terpenes. TMG has also been used as a reagent in the synthesis of various organic compounds, such as amino acids, esters, and ethers. Moreover, TMG has been used as a stabilizer for proteins, enzymes, and other biomolecules.
Eigenschaften
IUPAC Name |
2-(2,2-dimethyloxan-4-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-8(7-11)9-4-5-12-10(2,3)6-9/h8-9,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYSAWVISQXUCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCOC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethyloxan-4-yl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

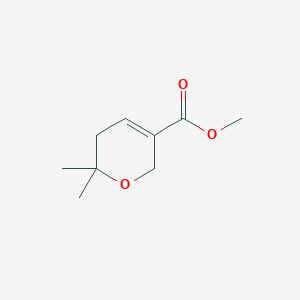
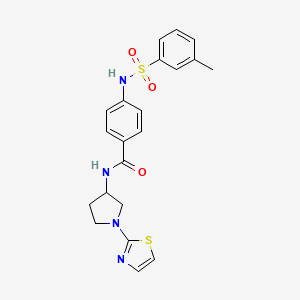
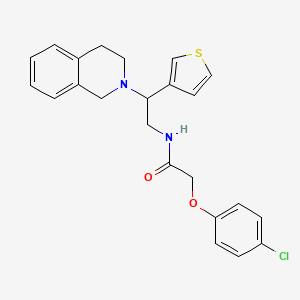
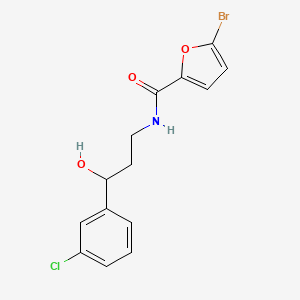
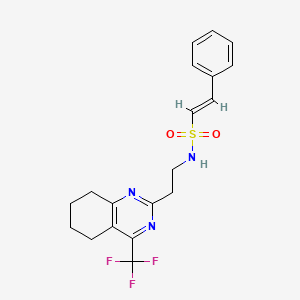
![N-(4-chlorophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2451799.png)

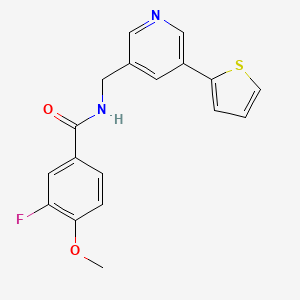
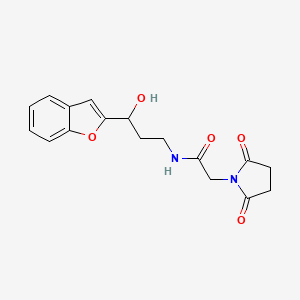
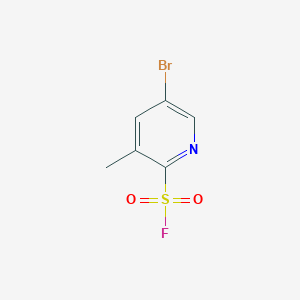


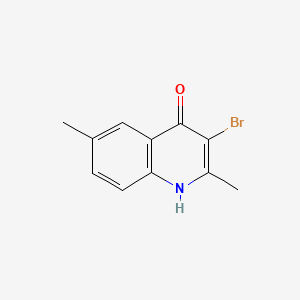
![3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-7-propyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2451810.png)